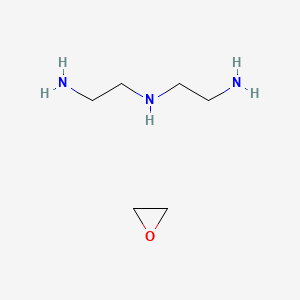
N'-(2-aminoethyl)ethane-1,2-diamine;oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-aminoethyl)ethane-1,2-diamine;oxirane is a polymeric compound formed by the reaction of 1,2-ethanediamine with oxirane. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-ethanediamine, N-(2-aminoethyl)-, polymer with oxirane typically involves the polymerization of 1,2-ethanediamine with oxirane under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the polymerization process. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired polymer structure is obtained.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where 1,2-ethanediamine and oxirane are mixed in precise ratios. The reaction is monitored and controlled to maintain consistent quality and yield of the polymer. The final product is then purified and processed for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N'-(2-aminoethyl)ethane-1,2-diamine;oxirane undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the polymer’s structure and properties.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the polymer.
Aplicaciones Científicas De Investigación
N'-(2-aminoethyl)ethane-1,2-diamine;oxirane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent and catalyst in various chemical reactions.
Biology: Employed in the synthesis of biomolecules and as a component in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of coatings, adhesives, and other polymer-based materials.
Mecanismo De Acción
The mechanism by which 1,2-ethanediamine, N-(2-aminoethyl)-, polymer with oxirane exerts its effects involves interactions with various molecular targets and pathways. The polymer can interact with proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function. These interactions are mediated by the polymer’s functional groups, which can form covalent or non-covalent bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Diethylenetriamine: A similar compound with three amine groups, used in various industrial applications.
Ethylenediamine: A simpler diamine compound used in the synthesis of various chemicals.
Polyethyleneimine: A polymer with a similar structure, used in water treatment and other applications.
Uniqueness
N'-(2-aminoethyl)ethane-1,2-diamine;oxirane is unique due to its specific polymer structure and the presence of both amine and oxirane groups. This combination of functional groups gives the polymer distinct chemical properties and makes it suitable for a wide range of applications.
Propiedades
Número CAS |
28063-82-3 |
|---|---|
Fórmula molecular |
C6H17N3O |
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;oxirane |
InChI |
InChI=1S/C4H13N3.C2H4O/c5-1-3-7-4-2-6;1-2-3-1/h7H,1-6H2;1-2H2 |
Clave InChI |
BCHAIBIXCFCBIS-UHFFFAOYSA-N |
SMILES |
C1CO1.C(CNCCN)N |
SMILES canónico |
C1CO1.C(CNCCN)N |
Key on ui other cas no. |
28063-82-3 |
Pictogramas |
Corrosive; Irritant; Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















